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Compound of Interest

Compound Name: 4-Methoxy-3-methylaniline

Cat. No.: B167086 Get Quote

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Methoxy-3-methylaniline

Foreword: The Practical Imperative of Solubility
Data
In the fields of pharmaceutical development and fine chemical synthesis, the trajectory from a

promising molecule to a viable product is paved with critical physicochemical data. Among the

most fundamental of these is solubility. For a key intermediate like 4-Methoxy-3-methylaniline
(CAS: 136-90-3), a molecule pivotal in the synthesis of advanced therapeutic agents,

understanding its behavior in various organic solvents is not merely an academic exercise.[1] It

is the cornerstone of process optimization, enabling rational choices in reaction media, guiding

the design of efficient purification protocols such as recrystallization, and ensuring the

development of stable, effective formulations. This guide provides a comprehensive framework

for understanding and determining the solubility of 4-Methoxy-3-methylaniline, blending

theoretical principles with actionable experimental protocols to empower researchers in their

daily work.

Physicochemical Profile of 4-Methoxy-3-
methylaniline
A molecule's solubility is dictated by its structure. The key to predicting its behavior lies in

deconstructing its functional components and understanding the intermolecular forces they

command.
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Table 1: Core Physicochemical Properties of 4-Methoxy-3-methylaniline

Property Value Source

CAS Number 136-90-3

Molecular Formula C₈H₁₁NO

Molecular Weight 137.18 g/mol

Appearance Dark red to black solid [2]

Melting Point 57-60 °C

Structural Analysis:

The structure of 4-methoxy-3-methylaniline contains several distinct functional regions, each

contributing to its overall polarity and potential for interaction with solvents:

Aromatic Ring: A benzene ring forms the core of the molecule. This region is largely nonpolar

and hydrophobic, favoring interactions with other aromatic solvents through π-π stacking or

with nonpolar aliphatic solvents via van der Waals forces.

Primary Amine (-NH₂): This is a polar, protic group capable of acting as both a hydrogen

bond donor (N-H) and acceptor (lone pair on nitrogen). This functional group strongly favors

interactions with polar protic solvents (like alcohols) and polar aprotic solvents. It also

imparts basic character to the molecule.

Methoxy Group (-OCH₃): This ether group is polar aprotic. The oxygen atom's lone pairs can

act as hydrogen bond acceptors, promoting solubility in protic solvents.

Methyl Group (-CH₃): A small, nonpolar, and hydrophobic group that contributes to van der

Waals interactions.

The presence of both polar hydrogen-bonding groups and a significant nonpolar aromatic core

makes 4-methoxy-3-methylaniline a molecule of intermediate polarity. This duality is the key

to its solubility profile.
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Theoretical Solubility Profile & Solvent Selection
Rationale
The principle of "like dissolves like" provides a robust framework for predicting solubility. The

goal is to match the intermolecular forces of the solute (4-methoxy-3-methylaniline) with

those of the solvent.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond

donors and acceptors. Strong hydrogen bonding is expected between the solvent's hydroxyl

group and the aniline's -NH₂ and -OCH₃ groups. Therefore, good solubility is predicted. This

is supported by its common use as a solvent in synthesis reactions involving this compound,

where a starting material is dissolved at a concentration of nearly 95 g/L in methanol,

indicating favorable solubility for both the precursor and the product.[3]

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents

possess significant dipole moments but do not donate hydrogen bonds. They can, however,

act as hydrogen bond acceptors. Solubility will be driven by dipole-dipole interactions and

hydrogen bonding between the solvent's acceptor site (e.g., the carbonyl oxygen in acetone)

and the aniline's -NH₂ group. Moderate to good solubility is expected.

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are weakly

polar. While not capable of strong hydrogen bonding, they can interact with the polar groups

of the solute. Existing data indicates that 4-methoxy-3-methylaniline is "slightly soluble" in

chloroform.[1][2] This suggests that the interactions are sufficient to overcome the crystal

lattice energy of the solid to a limited extent.

Aromatic Hydrocarbons (e.g., Toluene, Benzene): The aromatic ring of toluene can engage

in favorable π-π stacking interactions with the benzene ring of the solute. However, the

solvent's lack of polarity will not effectively solvate the polar amine and methoxy groups.

Slight to moderate solubility is predicted, likely higher than in aliphatic hydrocarbons.

Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): These solvents interact solely through

weak van der Waals forces. They are unable to disrupt the stronger polar interactions

(hydrogen bonding, dipole-dipole) that hold the solute's crystal lattice together. Therefore,

poor solubility is expected. This disparity makes these solvents excellent candidates for use

as anti-solvents in recrystallization procedures.
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Quantitative Solubility Determination: An
Experimental Protocol
The absence of comprehensive published quantitative data necessitates a reliable

experimental method to determine it. The isothermal shake-flask method is a gold-standard

technique for measuring the equilibrium solubility of a compound.

Causality Behind the Protocol
This protocol is designed as a self-validating system. Equilibrium is the cornerstone of

trustworthiness; without ensuring the solution is truly saturated and stable, any measurement is

arbitrary. Temperature control is paramount, as solubility is highly temperature-dependent. The

final analytical step provides an unambiguous quantitative measure, moving beyond subjective

observation.

Step-by-Step Methodology
Preparation:

Place an excess amount of solid 4-methoxy-3-methylaniline (enough to ensure

undissolved solid remains at equilibrium) into several screw-capped vials (e.g., 20 mL

glass scintillation vials).

Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

Equilibration:

Place the sealed vials in an isothermal shaker bath set to a constant temperature (e.g., 25

°C).

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to

ensure equilibrium is reached. Rationale: This extended mixing period allows the

dissolution and precipitation processes to reach a dynamic equilibrium, defining the true

solubility limit.

Phase Separation:
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After equilibration, stop the agitation and allow the vials to stand undisturbed in the

temperature bath for at least 2 hours. This allows the excess solid to settle, leaving a clear,

saturated supernatant.

Carefully withdraw a known volume of the clear supernatant using a pre-warmed

volumetric pipette fitted with a filter tip (e.g., a PTFE syringe filter) to avoid transferring any

undissolved solid. Rationale: Pre-warming the pipette to the bath temperature prevents

premature crystallization of the solute upon contact with a colder surface, which would

lead to an erroneously low solubility value.

Analysis:

Transfer the filtered supernatant to a pre-weighed vial.

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven

at a temperature below the compound's boiling point.

Once the solvent is removed, re-weigh the vial containing the dried solute residue.

Calculate the solubility in units such as mg/mL or g/100 mL.

Visualization of Experimental Workflow
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1. Preparation

2. Equilibration

3. Phase Separation

4. Analysis (Gravimetric)

Add excess solid
4-methoxy-3-methylaniline to vial

Add precise volume
of organic solvent

Seal vials and place in
isothermal shaker bath (e.g., 25°C)

Agitate for 24-48 hours
to reach equilibrium

Cease agitation and allow
undissolved solid to settle

Withdraw clear supernatant
using a filtered, pre-warmed pipette

Transfer supernatant
to a pre-weighed vial

Evaporate solvent completely

Reweigh vial to find
mass of dissolved solid

Calculate Solubility
(e.g., mg/mL)

Click to download full resolution via product page

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
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Summary of Available Solubility Data & Practical
Implications
While extensive quantitative data is not readily available in the literature, a qualitative summary

can be compiled from vendor data sheets and synthesis reports.

Table 2: Qualitative Solubility of 4-Methoxy-3-methylaniline

Solvent
Solubility
Classification

Rationale /
Application
Context

Source

Methanol Soluble

Used as a reaction

solvent in its

synthesis, implying

good solubility.

[2][3]

Chloroform Slightly Soluble
Stated in chemical

product descriptions.
[1][2]

Hexane
Poorly Soluble

(Predicted)

Aliphatic, nonpolar

nature is a poor match

for the polar functional

groups.

N/A

Water
Poorly Soluble

(Predicted)

The large nonpolar

aromatic core is

expected to dominate,

leading to low

aqueous solubility.

N/A

Application in Purification: Recrystallization
The key to successful recrystallization is to identify a solvent (or solvent system) in which the

compound has high solubility at an elevated temperature but low solubility at room temperature

or below.[4]
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Single Solvent System: Based on the theoretical profile, a polar protic solvent like

isopropanol or ethanol could be a strong candidate. One would dissolve the crude solid in a

minimal amount of the boiling solvent and allow it to cool slowly to induce crystallization.

Two-Solvent System: A powerful technique involves pairing a "good" solvent, in which the

compound is very soluble, with a "poor" anti-solvent. For 4-methoxy-3-methylaniline, a

Toluene/Hexane system is a logical choice. The crude material would be dissolved in hot

toluene, and hexane would be added dropwise until the solution becomes faintly turbid.

Upon slow cooling, pure crystals should form.

Safety & Handling
As a responsible scientist, safe handling is non-negotiable. According to safety data sheets, 4-
Methoxy-3-methylaniline is classified as an acute toxin (oral, dermal, inhalation) and causes

skin and eye irritation.

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile

gloves, and chemical safety goggles.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
While a comprehensive public database of quantitative solubility for 4-methoxy-3-
methylaniline is lacking, a deep understanding of its molecular structure allows for a robust

theoretical assessment of its behavior in various organic solvents. This guide has outlined the

fundamental principles governing its solubility and provided a detailed, trustworthy

experimental protocol for its precise determination. By combining theoretical prediction with

rigorous experimental validation, researchers, scientists, and drug development professionals

can confidently select optimal solvent systems for synthesis, purification, and formulation,

thereby accelerating the path of discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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